2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methylpiperazin-1-yl)pyrazine
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(4-methylpiperazin-1-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a 3,5-dimethylpyrazole group at position 2 and a 4-methylpiperazine moiety at position 2. Pyrazine derivatives are known for roles in medicinal chemistry, agrochemicals, and materials science, often exhibiting nootropic, antimicrobial, or plant-growth-modulating properties .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-(4-methylpiperazin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c1-11-10-12(2)20(17-11)14-13(15-4-5-16-14)19-8-6-18(3)7-9-19/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLOOBVPTWNYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2N3CCN(CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Structural Features and Synthetic Challenges
The target compound features a pyrazine core substituted at positions 2 and 3 with a 3,5-dimethylpyrazole group and a 4-methylpiperazine moiety, respectively. Key challenges include:
Synthetic Routes and Methodologies
Sequential Nucleophilic Aromatic Substitution
This two-step approach leverages halogenated pyrazine intermediates for sequential substitution:
Step 2: Piperazine Coupling
Reaction : Intermediate 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyrazine reacts with 1-methylpiperazine.
Conditions :
One-Pot Tandem Coupling
A streamlined method using prefunctionalized building blocks:
Reactants :
- 3-Bromo-2-chloropyrazine
- 3,5-Dimethylpyrazole
- 1-Methylpiperazine
Conditions :
Metal-Free Coupling Using T3P®
Propylphosphonic anhydride (T3P®) enables efficient amide bond formation for piperazine attachment:
Procedure :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Sequential SNAr | 58–72 | 90–95 | Scalability, established protocols | Multi-step purification required |
| Tandem Coupling | 82 | 98 | Time-efficient, minimal intermediates | Specialized equipment (microwave) |
| T3P®-Mediated | 89 | 95 | Mild conditions, high selectivity | Cost of T3P® reagent |
Mechanistic Insights and Optimization
Solvent Effects on Piperazine Coupling
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine nitrogen:
Scale-Up Considerations
Industrial-Scale Synthesis (Patent EP2834243B1)
Analytical Characterization
Critical Quality Attributes :
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrazine oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, research involving pyrazole derivatives has demonstrated their ability to induce apoptosis in cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The combination of these compounds with chemotherapeutic agents like doxorubicin showed enhanced cytotoxic effects, suggesting a synergistic potential that warrants further investigation .
Antimicrobial Activity
Pyrazole compounds are also noted for their antimicrobial properties. Various derivatives have been synthesized and tested against a range of pathogens, showing promising results in inhibiting bacterial growth. This activity is crucial in the context of rising antibiotic resistance .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been explored in several studies. These compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated synergistic effects with doxorubicin in breast cancer cell lines. |
| Study 2 | Antimicrobial | Showed significant inhibition against Gram-positive bacteria, indicating potential as a new antibiotic agent. |
| Study 3 | Anti-inflammatory | Inhibited cytokine production in vitro, suggesting therapeutic potential for inflammatory diseases. |
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methylpiperazin-1-yl)pyrazine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Modulation of signaling pathways, such as neurotransmitter pathways in the brain.
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrazine vs. Pyridine/Pyrimidine Analogs: The compound’s pyrazine core distinguishes it from structurally related pyridine or pyrimidine derivatives. For example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-pyrrol-1-yl)pyridine () shares the pyrazole substituent but replaces pyrazine with pyridine.
Tetrazine Derivatives :
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine () replaces pyrazine with a tetrazine ring, significantly increasing nitrogen content and reactivity. Tetrazines are often used in bioorthogonal chemistry, whereas pyrazines are more common in drug design due to metabolic stability .
Substituent Analysis
- Pyrazole vs. Other Heteroaryl Groups: The 3,5-dimethylpyrazole group is recurrent in analogs like 1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone ().
Piperazine Modifications :
The 4-methylpiperazine substituent contrasts with derivatives like 5,5’-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) (). Methylation at the piperazine nitrogen reduces basicity, which may influence receptor binding kinetics or solubility .
Table 1: Structural Comparison of Selected Analogs
| Compound Name | Core Structure | Key Substituents | Biological Activity (If Reported) |
|---|---|---|---|
| Target Compound | Pyrazine | 3,5-Dimethylpyrazole, 4-methylpiperazine | Not explicitly reported in evidence |
| 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-tetrazine | Tetrazine | Two 3,5-dimethylpyrazole groups | Reactivity in click chemistry (inferred) |
| 1-{4-[3-(3,5-Dimethylpyrazolyl)-4-nitrophenyl]piperazine | Benzene | 3,5-Dimethylpyrazole, nitro group | Potential pharmacological applications |
Biological Activity
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methylpiperazin-1-yl)pyrazine is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a structure that features a pyrazole ring and a piperazine moiety. The presence of the 3,5-dimethyl substituents on the pyrazole ring enhances its lipophilicity and potentially its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating similar compounds found that modifications in the pyrazole structure can lead to enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's piperazine component may also contribute to its antimicrobial efficacy by improving membrane permeability and interaction with bacterial targets .
| Compound | Activity | MIC (μg/mL) | Target Organisms |
|---|---|---|---|
| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(4-methylpiperazin-1-yl)pyrazine | Moderate | TBD | S. aureus, E. coli |
| Related Pyrazole Derivatives | High | 0.22 - 0.25 | S. aureus, S. epidermidis |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methylpiperazin-1-yl)pyrazine have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For instance, a related study reported up to 85% inhibition of TNF-α at concentrations of 10 µM . This suggests that the compound may possess similar anti-inflammatory properties.
The biological activity of pyrazole derivatives is often attributed to their ability to interact with various biological targets:
- Inhibition of Enzymes : Pyrazoles can inhibit enzymes involved in inflammation and pain pathways.
- Antimicrobial Mechanisms : They may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Antitumor Activity : Some studies have indicated that pyrazoles can inhibit tubulin polymerization, which is crucial for cancer cell division .
Case Studies
- Study on Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested against common pathogens. The study found that modifications in the piperazine moiety significantly increased antimicrobial activity against resistant strains .
- Anti-inflammatory Assessment : In a model of carrageenan-induced edema, compounds similar to the target showed comparable effectiveness to standard anti-inflammatory drugs like indomethacin .
Q & A
Q. Advanced
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time to identify stable binding conformations .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity and binding .
- Pharmacophore Modeling : Maps essential interaction features (e.g., hydrogen bond donors, hydrophobic regions) to guide analog design .
What experimental designs address contradictory data in biological activity across different cell lines?
Advanced
To resolve discrepancies:
- Dose-Response Curves : Test a wider concentration range (e.g., 0.1–100 µM) to account for cell line-specific sensitivity .
- Combination Studies : Evaluate synergy with standard drugs (e.g., cisplatin in cancer cells) using Chou-Talalay or Bliss independence models .
- Mechanistic Profiling : Use Western blotting or qPCR to verify target modulation (e.g., phosphorylation status of kinases) in resistant vs. sensitive lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
